2-Ethyl-5-(methylamino)phenol
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Overview
Description
2-Ethyl-5-(methylamino)phenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, characterized by the presence of an ethyl group at the second position and a methylamino group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(methylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide is reacted with a nucleophile under specific conditions to replace the halide with the desired substituent . Another method involves the reduction of nitro compounds followed by alkylation to introduce the ethyl and methylamino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and automated systems can further enhance the production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Ethyl-5-(methylamino)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(methylamino)phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The methylamino group may also interact with biological receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(methylamino)phenol
- 2-Ethyl-4-(methylamino)phenol
- 2-Ethyl-5-(amino)phenol
Uniqueness
2-Ethyl-5-(methylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-ethyl-5-(methylamino)phenol |
InChI |
InChI=1S/C9H13NO/c1-3-7-4-5-8(10-2)6-9(7)11/h4-6,10-11H,3H2,1-2H3 |
InChI Key |
FVGSTLZCKJYGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)NC)O |
Origin of Product |
United States |
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